molecular formula C12H15BrO2 B13829882 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one CAS No. 30611-27-9

2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one

Cat. No.: B13829882
CAS No.: 30611-27-9
M. Wt: 271.15 g/mol
InChI Key: AJRUMQHETQGAQL-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-hydroxymethyl-phenyl)-pentan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone
  • 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

Uniqueness

2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is unique due to its specific substitution pattern and the presence of both bromine and hydroxymethyl groups.

Properties

CAS No.

30611-27-9

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-1-[4-(hydroxymethyl)phenyl]pentan-1-one

InChI

InChI=1S/C12H15BrO2/c1-2-3-11(13)12(15)10-6-4-9(8-14)5-7-10/h4-7,11,14H,2-3,8H2,1H3

InChI Key

AJRUMQHETQGAQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)CO)Br

Origin of Product

United States

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